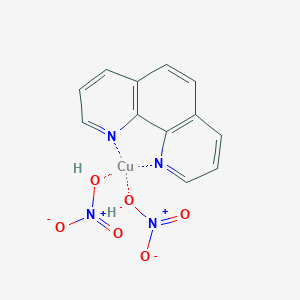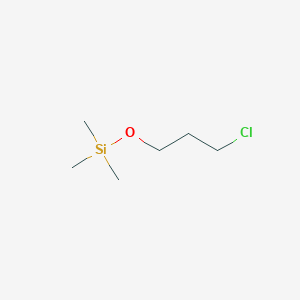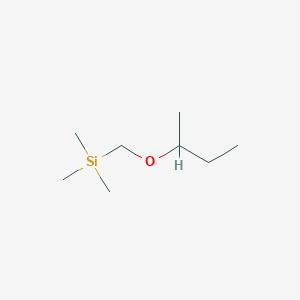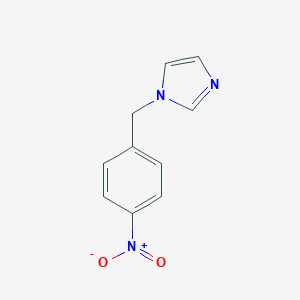![molecular formula C12H8ClNO4 B096146 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid CAS No. 6305-23-3](/img/structure/B96146.png)
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid, also known as CDDO-Im, is a synthetic triterpenoid compound that has been widely studied for its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid is complex and involves multiple pathways. This compound has been shown to activate the Nrf2/Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation. This compound can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound can induce apoptosis by activating the JNK pathway and inhibiting the PI3K/Akt pathway.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function. Additionally, this compound has been shown to have neuroprotective effects and can protect against ischemic injury.
实验室实验的优点和局限性
One advantage of using 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid in lab experiments is its well-documented biological activity. This compound has been extensively studied and its mechanism of action is well understood. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, one limitation of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
未来方向
There are many potential future directions for the study of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid. One area of research is the development of novel synthetic analogs of this compound with improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies is an area of active research. Finally, the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease, is an area of growing interest.
In conclusion, this compound is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties, and has been shown to have a range of biochemical and physiological effects. While the synthesis of this compound is complex, its well-documented biological activity makes it a valuable tool for lab experiments. There are many potential future directions for the study of this compound, including the development of novel synthetic analogs and the exploration of its therapeutic applications in neurological disorders.
合成方法
The synthesis of 2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminoacetic acid to form the intermediate 2-(2-aminoacetyl)amino-3,4-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate is then reacted with 2-hydroxyimino-2-phenylacetic acid to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
属性
CAS 编号 |
6305-23-3 |
|---|---|
分子式 |
C12H8ClNO4 |
分子量 |
265.65 g/mol |
IUPAC 名称 |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid |
InChI |
InChI=1S/C12H8ClNO4/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17/h1-4,14H,5H2,(H,15,16) |
InChI 键 |
BGVSMWPOACWRMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)


![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)







![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)

